molecular formula C23H22FN3O3S B5079101 4-FLUORO-N-[2-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE

4-FLUORO-N-[2-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE

Cat. No.: B5079101
M. Wt: 439.5 g/mol
InChI Key: ZBKYIXFDCBWKIA-UHFFFAOYSA-N
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Description

4-FLUORO-N-[2-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a fluorine atom, a phenylpiperazine moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N-[2-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N-[2-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Both electrophilic and nucleophilic substitution reactions are possible due to the presence of the fluorine atom and the sulfonamide group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could lead to amine derivatives.

Scientific Research Applications

4-FLUORO-N-[2-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-FLUORO-N-[2-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, which could explain its potential effects on the nervous system. The sulfonamide group may also play a role in its biological activity by interacting with enzymes or other proteins.

Comparison with Similar Compounds

Similar Compounds

    4-FLUORO-N-[2-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]BENZAMIDE: This compound is similar but lacks the sulfonamide group.

    4-FLUORO-N-[2-(4-METHYLPIPERAZINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE: This compound has a methyl group instead of a phenyl group on the piperazine ring.

Uniqueness

The presence of both the fluorine atom and the sulfonamide group in 4-FLUORO-N-[2-(4-PHENYLPIPERAZINE-1-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE makes it unique compared to its analogs. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

4-fluoro-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3S/c24-18-10-12-20(13-11-18)31(29,30)25-22-9-5-4-8-21(22)23(28)27-16-14-26(15-17-27)19-6-2-1-3-7-19/h1-13,25H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKYIXFDCBWKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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